molecular formula C16H11NO3 B12941679 2-(indole-1-carbonyl)benzoic Acid CAS No. 646509-16-2

2-(indole-1-carbonyl)benzoic Acid

Cat. No.: B12941679
CAS No.: 646509-16-2
M. Wt: 265.26 g/mol
InChI Key: WBBLMNPJRJIUGM-UHFFFAOYSA-N
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Description

2-(1H-Indole-1-carbonyl)benzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety attached to a benzoic acid structure, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indole-1-carbonyl)benzoic acid typically involves the reaction of indole with benzoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry principles are increasingly being applied to reduce the environmental impact of these synthetic processes .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-(1H-Indole-1-carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.

    Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1H-Indole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential use as therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indole-1-carbonyl)benzoic acid is unique due to its specific structure, which combines the indole moiety with a benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

646509-16-2

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(indole-1-carbonyl)benzoic acid

InChI

InChI=1S/C16H11NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1-10H,(H,19,20)

InChI Key

WBBLMNPJRJIUGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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